molecular formula C22H30N4O2S B2686791 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 941999-32-2

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2686791
CAS No.: 941999-32-2
M. Wt: 414.57
InChI Key: AABIAPGEOBPRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring a quinazolinone core, a dimethylamino propyl side chain, and a tolyl group

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-16-8-6-9-17(14-16)23-20(27)15-29-21-18-10-4-5-11-19(18)26(22(28)24-21)13-7-12-25(2)3/h6,8-9,14H,4-5,7,10-13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABIAPGEOBPRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the quinazolinone core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol, such as 4-mercaptoacetanilide, under mild conditions.

    Final Acylation: The final step involves the acylation of the thioether intermediate with m-tolyl acetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the tolyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The dimethylamino propyl side chain may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group.

Uniqueness

The meta-tolyl group in 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide may confer unique steric and electronic properties, potentially affecting its biological activity and selectivity compared to its ortho- and para-tolyl analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a hexahydroquinazolinone core and a thioether linkage that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O2SC_{25}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 450.6 g/mol. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC25H30N4O2S
Molecular Weight450.6 g/mol
StructureHexahydroquinazolinone core with thioether linkage

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on multiple pathways involved in cell signaling and proliferation. Specifically, compounds with similar structures have been shown to interact with matrix metalloproteinases (MMPs), which play a significant role in cancer progression and tissue remodeling .

Anticancer Properties

Research indicates that derivatives of the quinazolinone core exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit MMP activity, thereby reducing cancer cell migration and invasion . The compound's ability to interfere with MMP dimer formation has been highlighted as a potential mechanism for its anticancer effects.

Cell Viability and Toxicity

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cell lines. For example, treatment with 50 μM concentrations resulted in minimal cytotoxicity in COS-1 cells, suggesting a favorable safety profile at therapeutic doses . However, further studies are required to evaluate long-term effects and toxicity in vivo.

Study on MMP Inhibition

A study focused on the inhibition of MMP-9 by related quinazolinone compounds showed promising results. The compounds were tested in HT1080 fibrosarcoma cells, revealing significant inhibition of MMP activity and decreased cell migration . These findings suggest that this compound may exhibit similar properties.

Angiogenesis and Invasion Assays

In a chorioallantoic membrane (CAM) assay designed to evaluate angiogenic potential, treatment with related compounds significantly reduced neovascularization in treated cells compared to controls. This indicates potential applications in antiangiogenic therapy .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining optimal ranges (e.g., 60–80°C for cyclization steps) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in thioether formation .
  • Reaction time : Extended reaction times (12–24 hours) improve conversion rates in amide coupling steps .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates, followed by NMR and mass spectrometry (MS) for structural validation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks, particularly for the quinazolinone core and m-tolyl group .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Monitors purity (>95%) and identifies byproducts during synthesis .

Q. How can initial biological activity screening be designed to assess the compound’s therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50 determination .
  • Cell viability assays : Employ MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Dose-response curves : Generate data to calculate EC50/IC50 values, ensuring triplicate replicates for statistical validity .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity if enzyme assays show variability) .
  • Statistical analysis : Apply ANOVA or t-tests to identify significant outliers and adjust for batch effects .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Functional group modulation : Synthesize analogs with variations in the dimethylamino propyl or m-tolyl groups to assess their impact on activity .
  • Comparative analysis : Use tables to correlate structural features (e.g., substituent electronegativity) with bioactivity (see example below) :
Derivative ModificationBiological Activity (IC50, µM)Key Structural Feature
Chlorine at C610.5 (Antitumor)Enhanced electrophilicity
Trifluoromethyl group12.0 (Antiviral)Improved lipophilicity

Q. How can computational modeling guide the design of novel derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
  • Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties of substituents .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What experimental approaches are effective in improving the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEGylated groups to the acetamide moiety .
  • Co-solvent systems : Use cyclodextrins or lipid-based nanoemulsions to enhance solubility without altering bioactivity .
  • pH adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal formulation conditions .

Q. Which techniques are suitable for identifying off-target interactions in complex biological systems?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to map interactomes .
  • CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal targets .

Methodological Notes

  • Data Validation : Always cross-verify spectral data (NMR, MS) with computational predictions (e.g., ChemDraw simulations) to minimize structural misassignment .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including acute/chronic exposure studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.